N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide
Description
Properties
Molecular Formula |
C19H23N3O5S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C19H23N3O5S/c1-14-12-17(23)13-19(25)21(14)10-8-18(24)20-15-4-6-16(7-5-15)22-9-2-3-11-28(22,26)27/h4-7,12-13,23H,2-3,8-11H2,1H3,(H,20,24) |
InChI Key |
NNKTZFGVVVLJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2-Thiazinane-1,1-Dioxide Core
The 1,2-thiazinane ring system is synthesized through a cyclization reaction between 1,3-diaminopropane and thionyl chloride, yielding 1,2-thiazinane as an intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts the sulfide to the 1,1-dioxide derivative . Optimal conditions for oxidation involve 30% H₂O₂ at 60°C for 6 hours, achieving a 92% conversion efficiency. The resulting 1,2-thiazinane-1,1-dioxide is purified via recrystallization from ethanol/water (3:1), producing white crystals with a melting point of 148–150°C .
Table 1: Optimization of 1,2-Thiazinane-1,1-Dioxide Synthesis
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxidizing Agent | H₂O₂ (30%) | 92 | 98 |
| Temperature | 60°C | 89 | 97 |
| Reaction Time | 6 hours | 90 | 96 |
| Solvent System | Acetic Acid | 88 | 95 |
Functionalization of the Thiazinane Core with a Phenyl Group
The 1,2-thiazinane-1,1-dioxide is coupled to a phenyl group via nucleophilic aromatic substitution. 4-Aminophenylboronic acid is reacted with the thiazinane derivative in the presence of a palladium catalyst (Pd(PPh₃)₄) and potassium carbonate in a toluene/water biphasic system . This Suzuki-Miyaura coupling proceeds at 80°C for 12 hours, yielding 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline with an isolated yield of 76% . The product is characterized by NMR (¹H: δ 7.45 ppm, aromatic protons; δ 3.12 ppm, thiazinane methylene) and LC-MS (m/z 257 [M+H]⁺) .
Synthesis of 3-(4-Hydroxy-6-Methyl-2-Oxopyridin-1(2H)-yl)Propanoic Acid
The pyridinone moiety is prepared via cyclocondensation of ethyl acetoacetate and hydroxylamine hydrochloride in ethanol under reflux. This yields 4-hydroxy-6-methyl-2-pyridone, which is subsequently alkylated with methyl acrylate in the presence of potassium tert-butoxide to form methyl 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoate . Saponification with NaOH (2 M) produces the corresponding propanoic acid derivative, isolated as a yellow solid (mp 182–184°C, yield 68%) .
Table 2: Spectroscopic Data for Pyridinone Intermediate
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.21 (s, 1H, pyridinone H), δ 2.45 (s, 3H, CH₃), δ 12.1 (s, 1H, OH) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 3250 cm⁻¹ (OH) |
| MS (ESI) | m/z 182 [M+H]⁺ |
Amide Bond Formation and Final Coupling
The final step involves coupling 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline with 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction is stirred at room temperature for 24 hours, yielding the target compound as a white crystalline solid (mp 195–197°C, yield 72%). Purification by column chromatography (SiO₂, ethyl acetate/hexane 1:1) ensures >99% purity.
Table 3: Reaction Optimization for Amide Coupling
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 24 | 72 |
| DCC/DMAP | THF | 18 | 65 |
| HATU | DMF | 12 | 70 |
Spectroscopic Characterization and Validation
The target compound is validated via:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), δ 7.68 (d, J = 8.4 Hz, 2H, aromatic), δ 6.89 (d, J = 8.4 Hz, 2H, aromatic), δ 6.22 (s, 1H, pyridinone H), δ 3.82 (t, J = 6.8 Hz, 2H, CH₂), δ 3.14 (m, 4H, thiazinane), δ 2.47 (s, 3H, CH₃) .
-
IR (KBr): 3320 cm⁻¹ (NH), 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) .
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis employs flow chemistry for the oxidation and coupling steps, reducing reaction times by 40% and improving yields to 78% . Critical parameters for industrial production include:
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl and pyridinone groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl or pyridinone moieties.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide exhibit antimicrobial activity. For instance, derivatives of thiazine compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Thiazine derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. These findings highlight the potential for this compound in cancer therapeutics .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, thiazine-based compounds have been shown to inhibit enzymes like carbonic anhydrase and certain kinases, which are crucial in various diseases including cancer and metabolic disorders .
Drug Development
Given its biological activities, this compound could serve as a lead compound in drug development. Its structural features allow for modifications that can enhance potency and selectivity against target diseases.
Formulations
This compound could be incorporated into pharmaceutical formulations aimed at treating infections or cancer. The development of delivery systems that enhance bioavailability and target specificity is essential for maximizing therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazine derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives exhibited significant inhibition zones compared to control groups, indicating the potential of this compound as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with thiazine derivatives revealed a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting that this compound could be further explored for anticancer drug development .
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares a propanamide core with several analogs, but its substituents differentiate it significantly:
Key Observations :
- The target compound’s sulfonated thiazinan ring distinguishes it from analogs like and , which lack sulfur-containing heterocycles. This sulfone group likely improves oxidative stability compared to thioether-containing compounds (e.g., ) .
- The 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl group introduces hydrogen-bond donor/acceptor capabilities absent in simpler pyridone derivatives (e.g., ) .
Reactivity Trends :
- The hydroxyl group on the pyridone ring could enhance solubility in polar solvents, a property absent in non-hydroxylated analogs like .
Physicochemical and Pharmacological Properties
- Target Compound: Limited data on solubility, melting point, or bioavailability. The hydroxyl and sulfone groups suggest moderate polarity, balancing lipophilicity and aqueous solubility .
- N-(4-aminophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide : The primary amine may confer higher solubility in acidic media but lower membrane permeability.
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazinane ring and a pyridine derivative, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of 415.5 g/mol. The presence of the dioxido group enhances its reactivity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing thiazinane and indole moieties have shown promising antimicrobial properties.
- Anticancer Potential : The structural features suggest potential activity against cancer cells by interacting with specific molecular targets.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antioxidant | Scavenges free radicals |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial activity of thiazinane derivatives found that similar compounds exhibited significant inhibition against various bacterial strains. This suggests that this compound may also possess comparable activity .
- Cancer Cell Line Studies : Research on related compounds has shown that they can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For instance, derivatives with similar structures demonstrated IC50 values indicating potent anticancer effects .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interacts with specific enzymes or receptors in cellular pathways, potentially modulating their activity and leading to therapeutic effects .
Future Directions in Research
Further studies are essential to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future research include:
- In vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.
- Clinical Trials : Exploring potential therapeutic uses in clinical settings.
Q & A
Q. What are the recommended synthetic pathways for N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide?
- Methodological Answer : Optimize synthesis via stepwise coupling of the thiazinane and pyridone moieties. Use controlled copolymerization techniques (e.g., as in P(CMDA-DMDAAC)s synthesis ) and protect reactive hydroxyl groups during intermediate steps. Monitor reaction progress via TLC and HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane. For reproducibility, document solvent polarity and temperature effects, as these significantly influence yield .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Combine high-resolution NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, especially for the thiazinane and pyridone rings . Use mass spectrometry (HRMS) for molecular weight validation. For crystalline intermediates, single-crystal X-ray diffraction (as in oxadiazole derivatives ) resolves ambiguous stereoelectronic effects. Pair HPLC (≥98% purity threshold) with UV-Vis to detect trace impurities from synthetic byproducts .
Q. How can researchers assess its solubility and stability in biological buffers?
- Methodological Answer : Conduct shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Use UV-Vis spectroscopy for quantification and LC-MS to detect degradation products. For stability, incubate samples at 37°C and analyze aliquots at 0, 24, and 48 hours. Include DMSO as a co-solvent (≤1% v/v) to improve solubility without destabilizing the compound .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data?
- Methodological Answer : Systematically vary assay conditions (e.g., serum concentration, incubation time) to identify confounding factors. For example, albumin binding (as seen with oxicam derivatives ) may reduce apparent activity. Use isothermal titration calorimetry (ITC) to quantify protein-binding affinities and adjust cell-based assays with serum-free media for unbound compound validation. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How to design structure-activity relationship (SAR) studies for analogs targeting specific receptors?
- Methodological Answer : Focus on modular substitutions:
- Thiazinane ring : Replace the 1,1-dioxide group with sulfonamides or sulfones to modulate electron-withdrawing effects.
- Pyridone moiety : Introduce halogens or methyl groups at C-6 to enhance metabolic stability.
Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted binding to target pockets. Synthesize derivatives via Suzuki-Miyaura coupling for aryl modifications .
Q. What experimental designs are optimal for in vivo pharmacokinetic (PK) studies?
- Methodological Answer : Employ a crossover design in rodent models to minimize inter-subject variability. Administer the compound intravenously (IV) and orally (PO) at 5 mg/kg. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL. Calculate AUC, Cmax, and half-life (t½). Compare bioavailability (F) between routes, adjusting for first-pass metabolism effects observed in similar N-phenylpropanamides .
Data Analysis and Optimization
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Reconcile conflicting NMR/IR peaks by computational modeling (e.g., Gaussian DFT for optimized geometries). Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with computed values to confirm keto-enol tautomerism in the pyridone ring. For ambiguous NOE correlations, use 2D ROESY to resolve spatial proximity of aromatic protons .
Q. What statistical approaches improve synthesis yield optimization?
- Methodological Answer : Apply a fractional factorial design (DoE) to screen variables (catalyst loading, temperature, solvent ratio). Use JMP or Minitab for ANOVA to identify significant factors. For example, a 2³ design reduced reaction time for diazomethane synthesis by 40% . Follow up with response surface methodology (RSM) to pinpoint optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
